2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and appropriate aldehydes or ketones.
Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a thiol compound.
Hydrazide Formation: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.
Schiff Base Formation: The final step involves the condensation of the hydrazide with pyridine-4-carbaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the Schiff base, converting it to the corresponding amine.
Substitution: The triazole ring and pyridine moiety can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with metals that act as catalysts in various reactions.
Material Science:
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes involved in disease pathways.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or cancer.
Industry
Agriculture: Possible use as a fungicide or pesticide due to its biological activity.
Pharmaceuticals: Intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The Schiff base moiety may interact with nucleophilic sites in biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, which are used as antifungal agents.
Schiff Bases: Compounds with similar Schiff base structures, known for their antimicrobial and anticancer activities.
Properties
Molecular Formula |
C23H20N6OS |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H20N6OS/c1-17-7-9-19(10-8-17)22-27-28-23(29(22)20-5-3-2-4-6-20)31-16-21(30)26-25-15-18-11-13-24-14-12-18/h2-15H,16H2,1H3,(H,26,30)/b25-15- |
InChI Key |
YAXVAOIPVFKTIT-MYYYXRDXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C\C4=CC=NC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
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